molecular formula C16H16O B12558379 [3-(Benzyloxy)prop-1-en-1-yl]benzene CAS No. 165754-26-7

[3-(Benzyloxy)prop-1-en-1-yl]benzene

Cat. No.: B12558379
CAS No.: 165754-26-7
M. Wt: 224.30 g/mol
InChI Key: QIKWSZVCLSUYAU-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C16H16O . It is characterized by a benzene ring substituted with a benzyloxy group and a prop-1-en-1-yl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)prop-1-en-1-yl]benzene typically involves the reaction of benzyl alcohol with an appropriate alkene under specific conditions. One common method is the etherification of benzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Benzyloxy)prop-1-en-1-yl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(Benzyloxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential medicinal properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The prop-1-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1,3,5-tris(3-(benzyloxy)prop-1-en-1-yl)benzene
  • (3-(Benzyloxy)prop-1-en-2-yl)benzene

Comparison: Compared to its analogs, [3-(Benzyloxy)prop-1-en-1-yl]benzene exhibits unique reactivity due to the position of the benzyloxy and prop-1-en-1-yl groups. This structural arrangement influences its chemical behavior and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

165754-26-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-phenylmethoxyprop-1-enylbenzene

InChI

InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2

InChI Key

QIKWSZVCLSUYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC=CC2=CC=CC=C2

Origin of Product

United States

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